

# physical and chemical properties of 2-Fluoro-4,5-dimethoxybenzonitrile

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## Compound of Interest

Compound Name: 2-Fluoro-4,5-dimethoxybenzonitrile

Cat. No.: B054203

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## An In-depth Technical Guide on 2-Fluoro-4,5-dimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Fluoro-4,5-dimethoxybenzonitrile** is a substituted benzonitrile compound with potential applications in medicinal chemistry and materials science. Its structural features, including a fluorine atom, two methoxy groups, and a nitrile functional group, make it an intriguing building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Fluoro-4,5-dimethoxybenzonitrile**, along with insights into its potential reactivity and analytical characterization. While direct experimental data for some properties and biological activities are limited, this guide consolidates available information and provides context based on related chemical structures.

### Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **2-Fluoro-4,5-dimethoxybenzonitrile** are summarized below. This data is essential for its handling, storage, and application in a laboratory setting.

**Table 1: Physical Properties of 2-Fluoro-4,5-dimethoxybenzonitrile**

Property	Value	Source(s)
Appearance	Pale yellow to light brown crystalline solid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	141-145 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	263.1 °C (Predicted)	
Solubility	Soluble in organic solvents	<a href="#">[3]</a>
Stability	Stable under recommended storage conditions (room temperature, protected from light and moisture)	<a href="#">[3]</a>

**Table 2: Chemical Identifiers and Molecular Properties**

Identifier/Property	Value	Source(s)
CAS Number	119396-88-2	<a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> FNO <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	181.17 g/mol	<a href="#">[4]</a>
Synonyms	4-Cyano-5-fluoroveratrole	<a href="#">[3]</a>
Purity (typical)	≥98% (by GC)	<a href="#">[3]</a> <a href="#">[4]</a>

## Chemical Reactivity and Stability

The reactivity of **2-Fluoro-4,5-dimethoxybenzonitrile** is dictated by its three key functional groups: the nitrile, the fluoro substituent, and the dimethoxy-substituted benzene ring.

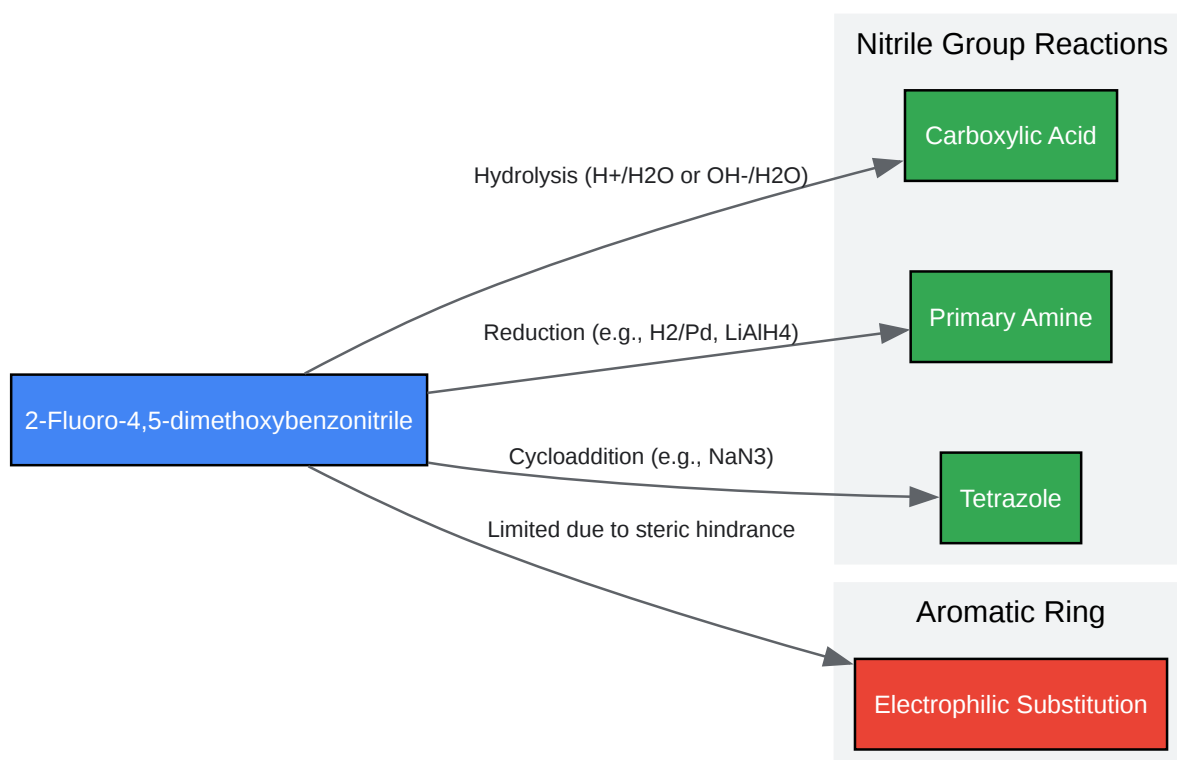
The nitrile group is a versatile functional handle that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems. The reactivity of the nitrile is influenced by the electronic nature of the aromatic ring. The presence of electron-donating methoxy

groups may slightly decrease the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile.

The fluorine atom is a key feature influencing the molecule's properties. It increases lipophilicity and can enhance metabolic stability, which are desirable traits in drug candidates. The carbon-fluorine bond is generally strong, rendering the fluoro group stable under many reaction conditions. However, it can also influence the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions, although the electron-donating methoxy groups would generally disfavor such reactions.

The dimethoxy-substituted benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups. However, the positions for substitution are sterically hindered.

Overall, the compound is expected to be stable under standard laboratory conditions. Exposure to strong acids or bases, especially at elevated temperatures, could lead to hydrolysis of the nitrile group.



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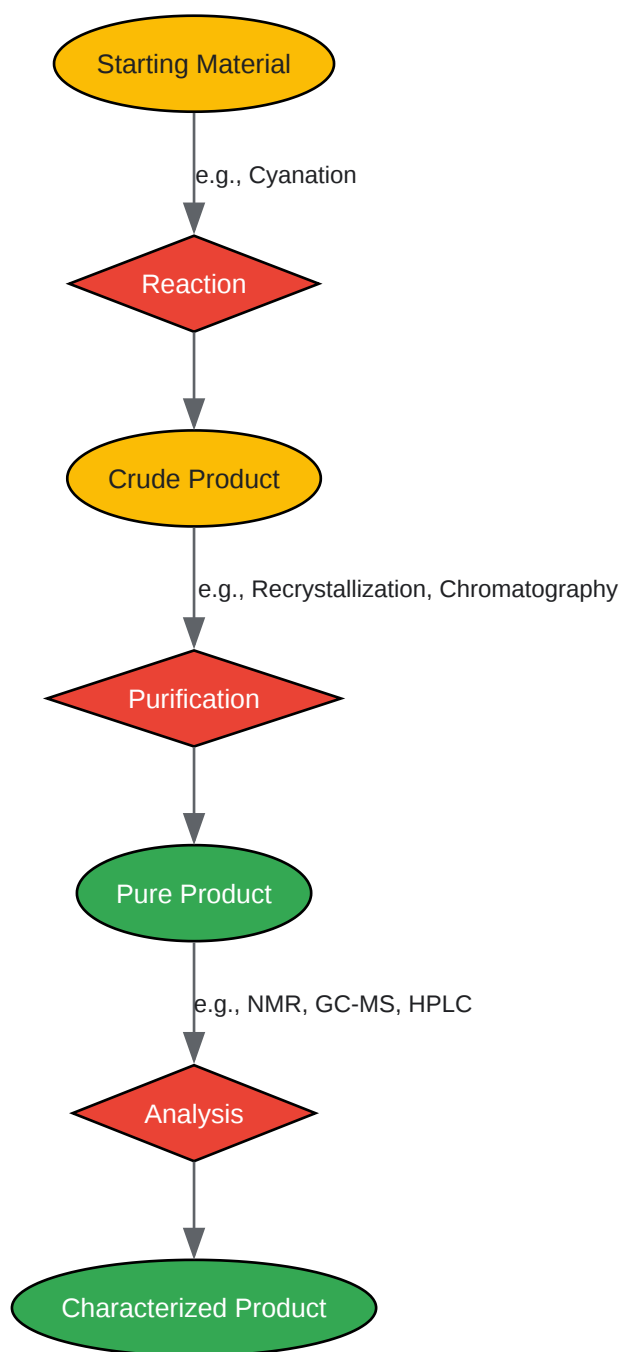
Potential Reactivity of **2-Fluoro-4,5-dimethoxybenzonitrile**.

## Experimental Protocols

Detailed, experimentally verified protocols for the synthesis, purification, and analysis of **2-Fluoro-4,5-dimethoxybenzonitrile** are not readily available in the public domain. However, based on general organic chemistry principles and procedures for analogous compounds, the following outlines can be proposed.

## Proposed Synthesis Workflow

A plausible synthetic route to **2-Fluoro-4,5-dimethoxybenzonitrile** could involve the cyanation of a suitably substituted aromatic precursor. For instance, a Sandmeyer-type reaction on an appropriate aniline derivative or a nucleophilic aromatic substitution on a precursor with a good leaving group could be envisaged. A more direct approach could be the cyanation of a corresponding aldehyde or the dehydration of an amide. The following diagram illustrates a generalized synthetic workflow.



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Generalized Synthetic Workflow.

## Purification Protocol (General)

Purification of the crude product would likely involve standard techniques such as recrystallization or column chromatography.

- Recrystallization: A solvent screen should be performed to identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols (e.g., ethanol, isopropanol) or mixtures including ethyl acetate and a non-polar solvent like hexanes could be good starting points.
- Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) would be appropriate.

## Analytical Methods (General)

The identity and purity of **2-Fluoro-4,5-dimethoxybenzonitrile** can be confirmed using a suite of standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR would show characteristic signals for the aromatic protons and the methoxy groups.
  - $^{13}\text{C}$  NMR would provide information on the number and types of carbon atoms.
  - $^{19}\text{F}$  NMR would show a singlet corresponding to the single fluorine atom.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the compound and confirm its molecular weight from the mass spectrum of the parent ion.
- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic acid), would be suitable for determining the purity of the compound.

## Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information on the biological activity of **2-Fluoro-4,5-dimethoxybenzonitrile** or its involvement in any specific signaling pathways. Studies on structurally related benzonitriles and their derivatives have shown a wide range of biological activities, including but not limited to, enzyme inhibition and antimicrobial effects.<sup>[1]</sup>

[2][5] The presence of the fluoro and dimethoxy substituents on the benzonitrile scaffold suggests that this compound could be a valuable starting point for medicinal chemistry campaigns. However, any potential biological effects would need to be determined through dedicated screening and in vitro/in vivo studies.

## Conclusion

**2-Fluoro-4,5-dimethoxybenzonitrile** is a well-characterized compound in terms of its fundamental physical and chemical properties. Its multifunctional structure presents numerous possibilities for chemical transformations, making it a potentially valuable intermediate in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental protocols for its synthesis and analysis are not widely published, established methods for similar compounds provide a solid foundation for laboratory work. A significant knowledge gap exists regarding its biological activity, and this represents a clear opportunity for future research. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this intriguing molecule.

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## References

- 1. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothiazole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. labproinc.com [labproinc.com]
- 5. researchgate.net [researchgate.net]
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